molecular formula C8H13NO B1307387 octahydro-4H-cyclopenta[b]pyridin-4-one CAS No. 92658-00-9

octahydro-4H-cyclopenta[b]pyridin-4-one

Cat. No.: B1307387
CAS No.: 92658-00-9
M. Wt: 139.19 g/mol
InChI Key: ARUFORLDGOXCSV-UHFFFAOYSA-N
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Description

Octahydro-4H-cyclopenta[b]pyridin-4-one is a bicyclic compound with the molecular formula C8H13NO. It features a fused ring system consisting of a cyclopentane ring and a pyridine ring, both of which are fully saturated.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing octahydro-4H-cyclopenta[b]pyridin-4-one involves a Lewis acid-catalyzed cascade aza-Piancatelli reaction followed by [3+3] and [4+2] cycloaddition reactions . This method is noted for its efficiency and the ability to produce the desired compound in good yields. The reaction typically requires the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions as those employed in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Octahydro-4H-cyclopenta[b]pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Octahydro-4H-cyclopenta[b]pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which octahydro-4H-cyclopenta[b]pyridin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-4H-cyclopenta[b]pyridin-4-one is unique due to its specific ring structure and the presence of both a cyclopentane and a pyridine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-4-5-9-7-3-1-2-6(7)8/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUFORLDGOXCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)NCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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